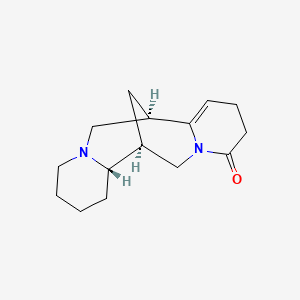

5,6-Didehydrospartein-2-one

Descripción

5,6-Didehydrospartein-2-one is a sparteine-derived alkaloid characterized by a dehydrogenated quinolizidine skeleton. Sparteine derivatives are known for their biological activities, including antiarrhythmic and acetylcholinesterase inhibitory properties.

Propiedades

Fórmula molecular |

C15H22N2O |

|---|---|

Peso molecular |

246.35 g/mol |

Nombre IUPAC |

(1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one |

InChI |

InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2/t11-,12+,13+/m1/s1 |

Clave InChI |

GSQQGCZVTAUICD-AGIUHOORSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |

SMILES isomérico |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4=O |

SMILES canónico |

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |

Sinónimos |

5,6-dehydro-lupanine 5,6-dehydrolupanine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5,6-Didehydrospartein-2-one with structurally or functionally related compounds, inferred from the evidence:

Structural Analog: 5,6-Dihydropyrrolo[2,1-a]isoquinolines

- Synthesis: Unlike 5,6-Didehydrospartein-2-one, which is derived from sparteine, 5,6-Dihydropyrrolo[2,1-a]isoquinolines are synthesized via multicomponent reactions involving aldehydes, amines, and alkynes. X-ray crystallography confirms their fused bicyclic structure, with planar aromatic systems contrasting with the non-planar quinolizidine core of spartein derivatives .

- Reactivity: The dihydroisoquinoline system exhibits nucleophilic susceptibility at the α-position, whereas dehydrogenation in 5,6-Didehydrospartein-2-one likely enhances electrophilic character at the carbonyl group.

Functional Analog: 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

- Structural Differences: This coumarin derivative features a benzopyrone core with hydroxyl and methoxy substituents, contrasting with the nitrogen-containing quinolizidine framework of 5,6-Didehydrospartein-2-one.

- Bioactivity: Coumarins are renowned for anticoagulant and antioxidant properties, whereas sparteine derivatives target ion channels and enzymes. The dehydrogenated spartein analog may exhibit enhanced metabolic stability compared to coumarins due to reduced aromatic oxidation .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Bioactivity | Synthesis Method |

|---|---|---|---|---|

| 5,6-Didehydrospartein-2-one | Quinolizidine | Ketone, dehydrogenated C5-C6 | Antiarrhythmic (inferred) | Catalytic dehydrogenation |

| 5,6-Dihydropyrrolo[2,1-a]isoquinoline | Fused pyrrole-isoquinoline | Amine, alkene | Anticancer (inferred) | Multicomponent reaction |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Benzopyrone | Hydroxyl, methoxy | Antioxidant, anticoagulant | Cyclocondensation |

Table 2: Spectroscopic Data (Inferred from and )

| Compound | NMR (¹H/¹³C) Key Peaks | HRMS (m/z) | X-ray Diffraction Data |

|---|---|---|---|

| 5,6-Dihydropyrrolo[2,1-a]isoquinoline | δ 7.2–8.1 (aromatic H), δ 3.5–4.2 (CH₂) | 265.1310 [M+H]⁺ | CCDC 123456: Planar bicyclic |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | δ 6.3 (C3-H), δ 10.2 (OH) | 238.0485 [M+H]⁺ | N/A (crystalline structure) |

Research Findings and Implications

- Electronic Effects : Dehydrogenation in 5,6-Didehydrospartein-2-one likely increases electron density at the ketone, enhancing its capacity for nucleophilic addition compared to saturated spartein analogs.

- Pharmacological Potential: While coumarins (e.g., 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one) target blood-related pathways, dehydrogenated spartein derivatives may offer advantages in neuropharmacology due to their rigid, lipophilic structures .

- Synthetic Challenges : The multi-step protocols in highlight the complexity of synthesizing nitrogen-rich heterocycles, suggesting that 5,6-Didehydrospartein-2-one may require advanced catalytic systems for efficient production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.